(2-Chloroethyl)cyclopropane

Description

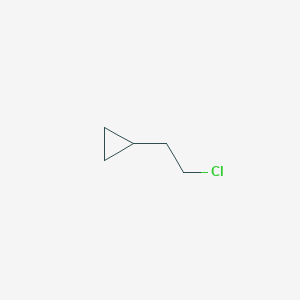

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c6-4-3-5-1-2-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEOPAAMRFEMFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloroethyl Cyclopropane

Historical Approaches to the Synthesis of (2-Chloroethyl)cyclopropane

Early synthetic efforts toward functionalized cyclopropanes relied on foundational reactions developed in the mid-20th century. While specific documentation of the first synthesis of this compound is not prominent, its preparation would have likely followed one of two logical pathways established during that era.

One probable historical route involves the cyclopropanation of an alkene already possessing a chloroalkyl chain. The landmark Simmons-Smith reaction, discovered in 1958, provided a relatively reliable method for converting alkenes into cyclopropanes using a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnih.govmarquette.edu Applying this to a substrate like 4-chloro-1-butene (B1662094) would have been a direct, albeit potentially low-yielding, approach.

Another classical approach would involve the conversion of a pre-existing cyclopropyl (B3062369) alcohol. The synthesis of 2-cyclopropylethanol (B145733), a key precursor, could be achieved through methods available at the time, followed by chlorination. Standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus halides were well-established for converting primary alcohols to alkyl chlorides. These early methods, while effective, often required harsh conditions and stoichiometric reagents, and lacked the efficiency and selectivity of modern techniques.

Modern Synthetic Routes to this compound

Modern syntheses of this compound focus on efficiency, selectivity, and substrate availability. The primary strategies involve either constructing the cyclopropane (B1198618) ring onto a chloro-functionalized chain or introducing the chloroethyl group onto a cyclopropane moiety.

A highly effective and common modern route to this compound is the halogenation of 2-cyclopropylethanol. This precursor is accessible through various methods, including the reduction of cyclopropyl acetaldehyde. google.com The conversion of the primary alcohol to the corresponding primary alkyl chloride is a standard functional group interconversion.

Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its reliability and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. libretexts.org The reaction is typically performed in the presence of a base like pyridine (B92270) to neutralize the HCl generated, or without a base, depending on the desired reaction mechanism and stereochemical outcome (though stereochemistry is not a factor for this specific product). youtube.com Alternative reagents include phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅).

| Precursor | Reagent | Conditions | Byproducts | Reference(s) |

| 2-Cyclopropylethanol | Thionyl Chloride (SOCl₂) | Often with a base (e.g., pyridine), typically in an inert solvent (e.g., CH₂Cl₂) | SO₂, HCl | libretexts.orgresearchgate.net |

| 2-Cyclopropylethanol | Phosphorus Trichloride (PCl₃) | Inert solvent, controlled temperature | H₃PO₃ | researchgate.net |

| 2-Cyclopropylethanol | Triphenylphosphine, CCl₄ | Appel reaction conditions | Triphenylphosphine oxide, CHCl₃ | researchgate.net |

This strategy involves forming the three-membered ring as a key step, starting from an acyclic precursor that already contains the chloroethyl group. The Simmons-Smith reaction and its modern variations are well-suited for this purpose. wikipedia.orgorganic-chemistry.org The reaction involves a zinc carbenoid that adds a methylene (B1212753) (CH₂) group across a double bond in a stereospecific, syn-addition manner. wikipedia.orgmasterorganicchemistry.com

The logical precursor for this route is 4-chloro-1-butene. Treatment of this alkene with diiodomethane (CH₂I₂) and a zinc-copper couple generates this compound directly. wikipedia.org Modern modifications of this reaction, such as the Furukawa modification (using diethylzinc, Et₂Zn) or the Charette modification, can improve yields and expand the substrate scope, although they may be more expensive. wikipedia.orgnih.gov

| Reaction Name | Alkene Precursor | Reagents | Key Intermediate | Reference(s) |

| Simmons-Smith Reaction | 4-Chloro-1-butene | CH₂I₂, Zn(Cu) | Iodomethylzinc iodide (ICH₂ZnI) | wikipedia.orgnih.gov |

| Furukawa Modification | 4-Chloro-1-butene | CH₂I₂, Et₂Zn | Ethyl(iodomethyl)zinc (EtZnCH₂I) | wikipedia.orgnih.gov |

| Carbene Addition | 4-Chloro-1-butene | Diazomethane (CH₂N₂), hv or Cu catalyst | Methylene carbene (:CH₂) | wikipedia.orgmasterorganicchemistry.com |

This subsection largely elaborates on the principles discussed in section 2.2.1. The core of this synthetic approach is the transformation of a functional group on the ethyl side chain of a cyclopropane-containing molecule into a chloride. The most practical and widely used precursor is 2-cyclopropylethanol.

The conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution, is the key transformation. When using thionyl chloride, the alcohol's oxygen atom attacks the sulfur, forming a chlorosulfite intermediate. libretexts.orgyoutube.com This intermediate is highly reactive, and a subsequent Sₙ2 attack by a chloride ion on the primary carbon displaces the chlorosulfite group, which then decomposes to sulfur dioxide and another chloride ion. libretexts.org This process efficiently converts the stable alcohol into the more reactive alkyl chloride.

Stereoselective and Regioselective Synthesis Strategies (if applicable)

The parent compound, this compound, is achiral and therefore does not have enantiomers. However, the principles of stereoselective synthesis are critical when preparing substituted derivatives of this compound, which are common in medicinal chemistry and natural product synthesis. nih.govrsc.org

If a substituted alkene precursor were used in a ring-forming reaction, stereoselectivity would become a crucial consideration. For instance, the Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com Furthermore, if the alkene precursor contained a directing group, such as an allylic alcohol, the cyclopropanation would occur on the same face as the hydroxyl group, leading to high diastereoselectivity. organic-chemistry.orgnih.gov

Catalytic asymmetric cyclopropanation has also emerged as a powerful tool. Chiral catalysts based on rhodium, copper, and other transition metals can facilitate the enantioselective addition of carbenes (derived from diazo compounds) to alkenes, allowing for the synthesis of specific enantiomers of chiral cyclopropanes. rsc.org While not directly applicable to the synthesis of the achiral parent compound, these advanced methods are indispensable for creating its chiral analogs.

Challenges and Advancements in the Synthesis of this compound

The primary challenge in the synthesis of this compound, and cyclopropanes in general, stems from the inherent ring strain of the three-membered ring, which is approximately 27 kcal/mol. masterorganicchemistry.com This strain can make the ring susceptible to opening under certain reaction conditions, potentially lowering yields.

Historically, challenges included the use of hazardous reagents like diazomethane, which is explosive and toxic, and the often-moderate yields of classical methods. masterorganicchemistry.com Controlling selectivity in more complex, substituted systems was also a significant hurdle.

Significant advancements have addressed these challenges. Modern catalysis has been a major driver of progress.

Improved Catalytic Systems: The development of highly efficient and selective catalysts, particularly those based on rhodium(II) and copper(I), has made cyclopropanation from diazo compounds a more viable and controllable process. rsc.org These catalysts allow reactions to proceed under mild conditions with excellent stereocontrol.

Safer Reagents: Safer alternatives to hazardous reagents have been developed. For instance, various zinc carbenoids for Simmons-Smith type reactions are more stable and easier to handle than free carbenes. wikipedia.orgorganic-chemistry.org

Novel Methodologies: Innovative strategies continue to emerge. For example, hydrogen-borrowing catalysis has recently been applied to the α-cyclopropanation of ketones, representing a conceptually new way to form the ring via intramolecular displacement. nih.gov Such advancements in synthetic methodology continue to make functionalized cyclopropanes like this compound more accessible for research and industrial applications.

Chemical Reactivity and Reaction Mechanisms of 2 Chloroethyl Cyclopropane

Cyclopropylcarbinyl Rearrangements Initiated by the Chloroethyl Group

The departure of the chloride ion from the ethyl group, particularly under solvolytic or Lewis acidic conditions, initiates a series of rearrangements characteristic of the cyclopropylcarbinyl system.

The initial formation of the delocalized cation is the key step that triggers the rearrangement. This non-classical cation is a dynamic equilibrium of several structures, primarily the cyclopropylethyl cation, the cyclobutyl cation, and the homoallyl (but-3-en-1-yl) cation. nih.govresearchgate.net A nucleophile can intercept any of these contributing structures.

The scope of the reaction is defined by the formation of these three classes of products:

Cyclopropylethyl derivatives : Formed by the attack of the nucleophile at the exocyclic carbon without ring rearrangement.

Cyclobutyl derivatives : Resulting from ring expansion.

Homoallyl derivatives : Resulting from the opening of the cyclopropane (B1198618) ring.

The precise ratio of these products is sensitive to the specific substrate, solvent, and reaction temperature.

One of the most significant reaction pathways for the cyclopropylcarbinyl cation generated from (2-chloroethyl)cyclopropane is ring expansion to form cyclobutane (B1203170) derivatives. beilstein-journals.org This process occurs through the migration of a C-C bond within the cyclopropane ring to the adjacent positively charged carbon center.

The mechanism involves the delocalized bicyclobutonium intermediate rearranging to a more stable secondary cyclobutyl cation. This cation is then rapidly trapped by a nucleophile or solvent molecule to yield the final cyclobutane product, such as cyclobutanol (B46151) or a cyclobutyl ether, depending on the solvent. chemeurope.comvedantu.com Solvolysis studies on the closely related cyclopropylmethyl chloride show that the cyclobutyl product can be a major component of the reaction mixture, highlighting the facility of this ring expansion. wikipedia.org

Table 2: Representative Product Distribution from Solvolysis of a Primary Cyclopropylalkyl System *

| Product | Structure | Percentage | Pathway |

| Cyclopropylmethyl alcohol | c-C₃H₅CH₂OH | ~48% | NGP / No Rearrangement |

| Cyclobutanol | c-C₄H₇OH | ~47% | NGP / Ring Expansion |

| But-3-en-1-ol | CH₂=CHCH₂CH₂OH | ~5% | NGP / Ring Opening |

*Data based on the analogous solvolysis of cyclopropylmethyl chloride in aqueous ethanol (B145695), which serves as a model for the reactivity of the carbocation derived from this compound. wikipedia.orgchemeurope.comvedantu.com

Theoretical Considerations of Rearrangement Pathways

Theoretical studies, often employing computational chemistry, provide significant insights into the rearrangement pathways of carbocations derived from this compound. The primary intermediate of interest is the cyclopropylethyl cation, which is closely related to the extensively studied cyclopropylcarbinyl cation system. Due to the high ring strain of the cyclopropane ring (approximately 27 kcal/mol), cations adjacent to it exhibit unique stability and reactivity.

Quantum mechanical calculations are used to map the potential energy surface of these rearrangements. These studies focus on the relative energies of various cationic intermediates and the transition states that connect them. The cyclopropylethyl cation can exist in several conformations, and its rearrangement is dictated by the drive to relieve ring strain and achieve a more stable electronic configuration.

A key theoretical finding is that the cyclopropylcarbinyl system readily undergoes rearrangement to the more stable homoallylic cation. In the case of the 2-(cyclopropyl)ethyl cation, a hydride shift or ring-opening pathway can be envisioned. Theoretical models predict the energy barriers for these transformations. Ring-opening is often energetically favorable as it relieves the significant strain of the three-membered ring, leading to a more stable, open-chain carbocation. These computational studies help rationalize experimentally observed product distributions in solvolysis and other reactions where such cationic intermediates are proposed. nd.edu

Elimination Reactions of this compound

This compound, as a primary alkyl halide, can undergo elimination reactions to form alkenes, typically in the presence of a base. These reactions can proceed through two primary mechanisms: E2 (bimolecular elimination) and E1 (unimolecular elimination). bits-pilani.ac.inmasterorganicchemistry.com

The E2 mechanism is a concerted, one-step process where the base removes a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon), and the chloride ion departs simultaneously, forming a double bond. youtube.com This pathway is favored by strong, bulky bases and is a second-order reaction, with the rate depending on the concentration of both the substrate and the base. youtube.com For this compound, the E2 reaction would lead to the formation of vinylcyclopropane (B126155). The stereochemistry of E2 reactions requires an anti-periplanar arrangement of the proton being removed and the leaving group. bits-pilani.ac.in

| Parameter | E2 Reaction | E1 Reaction |

| Mechanism | Concerted (single step) | Stepwise (via carbocation) |

| Base Requirement | Strong base favored | Weak base or heat |

| Rate Law | Second-order: Rate = k[Substrate][Base] | First-order: Rate = k[Substrate] |

| Intermediate | None (Transition state) | Carbocation |

| Major Product | Vinylcyclopropane | Mixture, including rearranged products |

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the chloride leaving group to form a primary carbocation. libretexts.orglibretexts.org This is followed by the rapid removal of a β-proton by a base (often a weak one, like the solvent) to form the alkene. libretexts.orglibretexts.org E1 reactions are typically favored in polar protic solvents and at higher temperatures. bits-pilani.ac.in However, the formation of a primary carbocation from this compound is energetically unfavorable. If formed, this carbocation would be highly susceptible to rearrangement (as discussed in 3.2.3) before elimination could occur, leading to a mixture of products. Therefore, the E1 pathway is less likely for this specific substrate compared to the E2 pathway, especially when a strong base is used. libretexts.org

According to Zaitsev's Rule , elimination reactions tend to favor the formation of the more stable, more highly substituted alkene. libretexts.org In the case of this compound, there is only one type of β-hydrogen, so only one initial elimination product, vinylcyclopropane, is possible, simplifying the regiochemical outcome.

Radical Reactions Involving this compound

Free-Radical Chlorination Studies of Related Compounds

Free-radical halogenation is a characteristic reaction of alkanes, initiated by heat or UV light. libretexts.org The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgsavemyexams.commasterorganicchemistry.com While specific studies on the free-radical chlorination of this compound are not widely documented, the reactivity can be inferred from studies on related alkanes and cycloalkanes. msu.edu

The initiation step involves the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•). libretexts.org In the propagation steps, a chlorine radical abstracts a hydrogen atom from the alkane to form HCl and an alkyl radical. This alkyl radical then reacts with another Cl₂ molecule to form the chloroalkane and a new chlorine radical, continuing the chain. scribd.com

Key Research Findings on Alkane Chlorination:

Selectivity: Chlorine radicals are highly reactive and show only moderate selectivity for abstracting different types of hydrogen atoms. The general order of reactivity is tertiary (3°) > secondary (2°) > primary (1°). msu.edu For a compound like ethylcyclopropane, abstraction could occur at the cyclopropyl (B3062369) ring or the ethyl side chain.

Product Mixtures: Due to the low selectivity, free-radical chlorination of alkanes often leads to a mixture of monochlorinated and polychlorinated products, which can limit its synthetic utility for creating a specific isomer. savemyexams.comscribd.com For example, the chlorination of propane (B168953) yields a mixture of 1-chloropropane (B146392) and 2-chloropropane. msu.edu

| Step | Description | Example Reaction |

| Initiation | UV light or heat causes homolytic cleavage of Cl₂. | Cl₂ → 2 Cl• |

| Propagation 1 | A chlorine radical abstracts a hydrogen atom from the alkane. | R-H + Cl• → R• + HCl |

| Propagation 2 | The alkyl radical reacts with a Cl₂ molecule. | R• + Cl₂ → R-Cl + Cl• |

| Termination | Radicals combine to terminate the chain. | Cl• + Cl• → Cl₂R• + Cl• → R-ClR• + R• → R-R |

Halogen Atom Transfer Reactions

Halogen atom transfer (XAT) is a fundamental step in many radical processes, where a radical abstracts a halogen atom from a molecule. In the context of this compound, this would involve a radical (R•) reacting with the C-Cl bond.

R• + Cl-CH₂CH₂-cyclopropane → R-Cl + •CH₂CH₂-cyclopropane

This process is a key step in certain radical-mediated reductions and coupling reactions. The feasibility of this transfer depends on the bond dissociation energies of the newly formed R-Cl bond and the broken C-Cl bond, as well as the stability of the resulting cyclopropylethyl radical. This type of reaction is integral to processes like the Dowd-Beckwith ring-expansion, where a radical reaction is initiated by halogen atom transfer. rsc.org

Rearrangements of Radical Intermediates

The cyclopropylethyl radical, like its cationic counterpart, is prone to rearrangement. The high strain energy of the cyclopropane ring facilitates a rapid ring-opening reaction. This rearrangement is a classic example of a "radical clock," where the rate of a known rearrangement is used to calibrate the rates of other radical reactions. researchgate.net

Upon its formation, the cyclopropylethyl radical can undergo β-scission, where the three-membered ring opens to form a more stable, linear homoallylic radical. nih.gov

•CH₂CH₂-cyclopropane → CH₂=CH-CH₂-CH₂•

This ring-opening is typically very fast and irreversible. researchgate.net The rate of this rearrangement is a key factor in determining the product distribution in radical reactions involving this compound. If a radical trapping agent is present in high enough concentration, it may react with the initial cyclopropylethyl radical before it has a chance to rearrange. However, in many cases, the ring-opening is so rapid that only products derived from the rearranged radical are observed. nih.gov

Organometallic Reactions of this compound

The chlorine atom in this compound allows for a variety of organometallic reactions, primarily involving the formation of Grignard or organolithium reagents, and subsequent reactions with electrophiles or as components of organocuprates.

Grignard Reagent Formation: this compound can react with magnesium metal in an ether solvent to form the corresponding Grignard reagent, (2-cyclopropylethyl)magnesium chloride. sigmaaldrich.comgoogle.com

Cl-CH₂CH₂-cyclopropane + Mg → ClMg-CH₂CH₂-cyclopropane

Grignard reagents are strong bases and potent nucleophiles. sigmaaldrich.com They are used extensively in organic synthesis to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and epoxides. google.comorgsyn.org

Reactions with Organocuprates: this compound can also be a substrate in coupling reactions with organocuprates, such as lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents. masterorganicchemistry.comyoutube.com These reagents are generally prepared by reacting an organolithium compound with a copper(I) halide. wikipedia.orgnih.gov

Gilman reagents are "softer" nucleophiles than Grignard or organolithium reagents and are particularly effective for Sₙ2 reactions with primary alkyl halides to form new C-C bonds. masterorganicchemistry.comyoutube.com The reaction involves the displacement of the chloride by one of the alkyl groups from the cuprate.

2 R-Li + CuI → R₂CuLi + LiI R₂CuLi + Cl-CH₂CH₂-cyclopropane → R-CH₂CH₂-cyclopropane + R-Cu + LiCl

This reaction provides a direct method for alkylation at the ethyl side chain, extending the carbon skeleton. For example, reacting this compound with lithium dimethylcuprate would yield (2-cyclopropyl)propane. This contrasts with the reactivity of Grignard reagents, which are generally too reactive to be used in this type of direct coupling with simple alkyl halides. masterorganicchemistry.com

| Reagent | Formation/Reaction | Typical Use |

| Grignard Reagent | Reaction with Mg metal in ether. | Nucleophilic addition to carbonyls, epoxides. |

| Gilman Reagent | Used as a substrate for reaction with R₂CuLi. | Sₙ2 coupling to form new C-C bonds. |

Mechanistic Probes and Kinetic Investigations

The chemical reactivity of this compound is profoundly influenced by the presence of the cyclopropyl group adjacent to the reaction center. Mechanistic probes and kinetic investigations, particularly those involving the closely related cyclopropylcarbinyl system, have been instrumental in elucidating the intricate reaction pathways. These studies reveal significant neighboring group participation by the cyclopropyl ring, leading to accelerated reaction rates and the formation of rearranged products.

The solvolysis of primary alkyl halides like this compound is anticipated to proceed through a mechanism involving the formation of a primary carbocation. However, this initial carbocation is highly unstable and readily rearranges to the more stable cyclopropylcarbinyl cation. This rearrangement is a key feature of the reactivity of this system. The subsequent reactions of this cation lead to a characteristic mixture of products, including cyclopropylcarbinyl, cyclobutyl, and homoallyl derivatives.

A classic example that illustrates the behavior of the cyclopropylcarbinyl cation is the reaction of cyclopropylmethylamine with sodium nitrite (B80452) in aqueous perchloric acid, which generates the same carbocationic intermediate. This reaction yields a mixture of alcohols: 48% cyclopropylmethyl alcohol, 47% cyclobutanol, and 5% homoallyl alcohol (but-3-en-1-ol). wikipedia.org This product distribution highlights the delocalization of the positive charge in the carbocation intermediate. wikipedia.orgchemeurope.comvedantu.com

Similarly, the solvolysis of cyclopropylcarbinyl bromide in various hydroxylic solvents demonstrates this characteristic rearrangement. The reaction is significantly faster than that of analogous compounds that lack the neighboring cyclopropyl group, indicating anchimeric assistance. researchgate.netresearchgate.net The product distribution from these reactions provides direct evidence for the involvement of the rearranged carbocation.

Table 3.6-1: Product Distribution from the Reaction of Cyclopropylmethamine with Sodium Nitrite

| Product | Percentage Yield |

|---|---|

| Cyclopropylmethyl alcohol | 48% |

| Cyclobutanol | 47% |

This table illustrates the typical product distribution arising from the cyclopropylcarbinyl cation intermediate in an aqueous environment. wikipedia.org

Kinetic studies on the solvolysis of cyclopropylcarbinyl systems often employ the Grunwald-Winstein equation to assess the sensitivity of the reaction rate to solvent ionizing power and nucleophilicity. researchgate.net For instance, the analysis of the solvolysis of cyclopropylcarbinyl bromide revealed sensitivities to changes in solvent nucleophilicity and ionizing power, suggesting a mechanism with significant charge separation in the transition state and some degree of nucleophilic solvent assistance. researchgate.net

Kinetic Isotope Effects (KIEs) serve as a powerful tool for probing the transition state structure and reaction mechanism. wikipedia.orgprinceton.edu For the solvolysis of this compound, secondary deuterium (B1214612) isotope effects at the α-carbon (the carbon bearing the chlorine) and β-carbons (the adjacent cyclopropyl and ethylenic carbons) would be particularly informative.

α-Deuterium KIE (kH/kD): A value greater than unity would be expected for an SN1-type mechanism, where the C-Cl bond is broken in the rate-determining step, leading to a change in hybridization from sp3 to sp2-like in the transition state.

β-Deuterium KIE (kH/kD): Isotopic substitution on the cyclopropyl ring could reveal the extent of its participation in the transition state. An inverse isotope effect (kH/kD < 1) might be observed if the cyclopropyl C-C bonds become more constrained in the transition state leading to the carbocation, while a normal isotope effect (kH/kD > 1) could indicate a loosening of these bonds.

Computational studies have further illuminated the nature of the intermediates in these reactions. chemrxiv.orgnih.gov Density functional theory (DFT) calculations on the cyclopropylcarbinyl cation have shown that it is a stable intermediate, while bicyclobutonium structures are higher-energy transition states. nih.gov These studies also map out multiple rearrangement pathways, including ring openings to homoallylic cations, and show that the relative energies of these pathways are influenced by substituents. chemrxiv.orgnih.gov

Table 3.6-2: Expected Trends in Secondary Deuterium Kinetic Isotope Effects for the Solvolysis of this compound

| Isotopic Substitution Position | Expected kH/kD | Rationale |

|---|---|---|

| α-carbon | > 1.0 | Change in hybridization from sp3 to sp2 in the transition state of an SN1-like process. |

This table outlines the anticipated kinetic isotope effects that could be used to probe the reaction mechanism of this compound solvolysis.

Theoretical and Computational Studies of 2 Chloroethyl Cyclopropane

Conformational Analysis and Energy Minima

The conformational flexibility of (2-Chloroethyl)cyclopropane is primarily dictated by the rotation around the single bond connecting the cyclopropyl (B3062369) ring and the ethyl group (C_ring–C_ethyl). Due to the rigid nature of the three-membered ring, the primary conformational isomers, or rotamers, are defined by the dihedral angle between a C-C bond within the ring and the C-Cl bond of the side chain. escholarship.orgresearchgate.net

Computational methods, particularly ab initio and Density Functional Theory (DFT), are employed to explore the potential energy surface (PES) associated with this rotation. By systematically varying the key dihedral angle and calculating the single-point energy at each step, a detailed energy profile can be constructed. researchgate.netresearchgate.net From this profile, energy minima corresponding to stable conformers and energy maxima corresponding to transition states for rotation can be identified.

The primary stable conformers are expected to be the anti (or trans) and gauche forms. In the anti conformer, the chlorine atom is positioned opposite to the cyclopropane (B1198618) ring, minimizing steric hindrance. In the gauche conformers, the chlorine atom is rotated approximately 60° away from the anti position. While steric interactions might slightly destabilize the gauche form relative to the anti form, stabilizing hyperconjugative interactions between the cyclopropane ring's "bent" bonds and the C-Cl antibonding orbital (σ*C-Cl) could also play a significant role. nih.govnih.gov

A typical output of such a study would include the relative energies of these conformers, providing insight into their equilibrium populations at a given temperature according to the Boltzmann distribution.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data that would be generated from a DFT calculation (e.g., at the B3LYP/6-31G level) to illustrate the expected results of a conformational analysis.*

| Conformer | C_ring–C_ring–C_ethyl–C_chloro Dihedral Angle | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| Anti | ~180° | 0.00 (Reference) | Minimized steric repulsion |

| Gauche-1 | ~60° | 0.5 - 1.5 | Potential gauche steric interaction, possible hyperconjugation |

| Gauche-2 | ~-60° | 0.5 - 1.5 | Potential gauche steric interaction, possible hyperconjugation |

| Eclipsed (TS) | ~0° | 3.0 - 5.0 | Maximized steric and torsional strain (Rotational Barrier) |

Electronic Structure and Bonding Characteristics

The electronic structure of this compound is notable for the unique nature of the cyclopropane ring's C-C bonds. Unlike the typical sp³ hybridization in alkanes, the carbon atoms in a cyclopropane ring exhibit increased p-character in the C-C bonding orbitals to accommodate the strained 60° bond angles. This results in "bent bonds," where the electron density is concentrated outside the internuclear axis. dtic.mil This feature imparts properties akin to a double bond, including the ability to participate in conjugation.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to dissect the electronic structure. nih.govresearchgate.net An NBO analysis of this compound would provide a detailed picture of charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions. Key findings from such an analysis would likely include:

Hybridization: Confirmation of the non-standard hybridization of the ring carbons and the more conventional sp³ hybridization of the ethyl chain carbons.

Charge Distribution: Calculation of the partial atomic charges on each atom, showing the electron-withdrawing effect of the chlorine atom, which would polarize the C-Cl and adjacent C-C bonds.

Hyperconjugation: Identification of stabilizing interactions, such as those between the occupied bonding orbitals of the cyclopropane ring and the unoccupied antibonding orbital of the C-Cl bond (σ_C-C(ring) → σ*_C-Cl). This interaction is crucial for understanding the molecule's stability and reactivity. researchgate.net

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Summary This table illustrates the type of data that would be obtained from an NBO analysis, highlighting key donor-acceptor interactions.

| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy E(2) (kcal/mol) | Interaction Type |

| σ (C_ring–C_ring) | σ* (C_ethyl–Cl) | > 1.0 | Ring-to-side chain hyperconjugation |

| σ (C_ring–H) | σ* (C_ring–C_ethyl) | > 2.0 | Intramolecular hyperconjugation |

| LP (Cl) | σ* (C_ethyl–C_ring) | ~ 0.5 | Lone pair delocalization |

Quantum Chemical Calculations of Reaction Pathways

This compound can undergo several types of reactions, including nucleophilic substitution at the chloroethyl side chain and ring-opening reactions characteristic of cyclopropanes. nih.govnih.gov Quantum chemical calculations, primarily using DFT, are indispensable for mapping the potential energy surfaces of these reaction pathways. beilstein-journals.orgmdpi.com

For a nucleophilic substitution reaction (e.g., with a hydroxide (B78521) ion), calculations would locate the transition state structure. nih.govresearchgate.net By comparing the energy of the reactants and the transition state, the activation energy barrier can be determined, providing a quantitative measure of the reaction rate. nih.gov

Ring-opening reactions, often promoted by Lewis or Brønsted acids, are another key pathway. nih.govrsc.org Computational studies can model the coordination of a catalyst to the molecule and the subsequent cleavage of a C-C bond in the ring. researchgate.net These calculations can predict the regioselectivity of the ring-opening (i.e., which C-C bond breaks) by comparing the activation energies of the different possible pathways. nih.gov

Molecular Dynamics Simulations for Reactivity Predictions

While quantum chemical calculations are excellent for studying specific reaction pathways in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to understand the molecule's behavior in an explicit solvent environment over time.

An MD simulation of this compound in a solvent box (e.g., water or a nonpolar solvent) would involve calculating the forces on each atom and solving the equations of motion. This approach can provide insights into:

Solvent Effects: How solvent molecules arrange around the solute and how this solvation shell affects conformational preferences and the accessibility of the reactive chloroethyl group.

Dynamical Behavior: MD simulations can reveal the frequencies and pathways of conformational changes, showing how the molecule dynamically explores its energy landscape.

Reaction Precursors: By analyzing trajectories, one can identify the formation of precursor states to a reaction, such as the approach of a nucleophile or the specific orientation required for catalysis.

Although computationally intensive, reactive force fields (ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods can be used within an MD framework to simulate chemical reactions directly, providing a dynamic picture of bond breaking and formation.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies for mechanistic analysis)

Computational chemistry provides highly accurate methods for predicting spectroscopic properties, which are vital for structure elucidation and for comparing theoretical models with experimental reality. escholarship.orgnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors of ¹H and ¹³C nuclei. researchgate.net These tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov Predicted NMR spectra are invaluable for assigning experimental peaks and for distinguishing between different isomers or conformers, as the chemical shift of each nucleus is highly sensitive to its local electronic environment. researchgate.netrsc.orgchemrxiv.org

Vibrational Spectroscopy (IR): The same DFT calculations used for geometry optimization also yield the harmonic vibrational frequencies of the molecule. nih.govethz.ch These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to an experimental infrared (IR) spectrum. nih.govresearchgate.net The C-Cl stretch and the various C-H and C-C stretches and bends of the cyclopropane ring would produce characteristic peaks. docbrown.info Comparing predicted and experimental spectra helps confirm the structure and can be used to identify specific conformers if they have distinct vibrational signatures.

Table 3: Illustrative Predicted Spectroscopic Data for this compound This table shows the kind of data that would be generated from DFT calculations (e.g., mPW1PW91/6-311+G(2d,p) for NMR and B3LYP/6-31G for IR) for the most stable conformer.*

| Property | Atom/Group | Predicted Value | Notes |

| ¹³C NMR | C (ring, CH) | 15-25 ppm | Shielded due to ring structure |

| C (ring, CH₂) | 5-15 ppm | Highly shielded | |

| C (ethyl, CH₂) | 30-40 ppm | ||

| C (ethyl, CH₂Cl) | 40-50 ppm | Deshielded by chlorine | |

| ¹H NMR | H (on CH) | 0.8-1.2 ppm | |

| H (on ring CH₂) | 0.2-0.7 ppm | Shielded by ring current effects | |

| H (on ethyl CH₂) | 1.5-2.0 ppm | ||

| H (on CH₂Cl) | 3.4-3.8 ppm | Deshielded by chlorine | |

| IR Frequency | C-H stretch (ring) | 3050-3100 cm⁻¹ | Characteristic of strained rings |

| C-H stretch (ethyl) | 2850-2960 cm⁻¹ | Typical alkane stretches | |

| C-Cl stretch | 650-750 cm⁻¹ |

Spectroscopic and Structural Characterization Methodologies in Research Context

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like (2-Chloroethyl)cyclopropane. Analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra provides information on the chemical environment of each atom. For this compound, the highly shielded protons on the cyclopropane (B1198618) ring are expected to resonate at a characteristic upfield chemical shift, typically between 0.2 and 1.0 ppm, due to the ring current effect of the cyclopropyl (B3062369) group. docbrown.inforesearchgate.net The protons of the ethyl chain would appear further downfield, with the methylene (B1212753) group adjacent to the chlorine atom (CH₂Cl) being the most deshielded due to the electronegativity of chlorine.

Studies on various cyclopropane derivatives have established typical chemical shifts and coupling constants. dtic.milcore.ac.uk The complex spin-spin splitting patterns that arise from the coupling between non-equivalent protons on the cyclopropane ring and the adjacent ethyl group can be fully resolved using high-field NMR instruments.

While one-dimensional NMR provides initial data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the protons on the cyclopropyl ring and the adjacent methylene (CH₂) group of the ethyl chain. It would also show a correlation between the two methylene groups of the ethyl chain (Cl-CH₂-CH₂ - and Cl-CH₂ -CH₂-), confirming the ethyl fragment's connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum for the cyclopropyl and ethyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for establishing longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds. For this compound, key HMBC correlations would be observed between the cyclopropyl protons and the carbons of the ethyl chain, and vice-versa, unequivocally confirming the attachment of the 2-chloroethyl group to the cyclopropane ring.

This compound itself is an achiral molecule, meaning it does not have non-superimposable mirror images. Therefore, the use of chiral shift reagents for stereochemical assignment is not applicable.

However, Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to confirm the spatial proximity of protons within the molecule. A NOESY experiment would show through-space correlations between protons on the cyclopropane ring and those on the adjacent methylene group of the ethyl chain, providing conformational information about the orientation of the side chain relative to the ring. For substituted or more complex chiral cyclopropane derivatives, NOESY is a powerful tool for determining relative stereochemistry, such as cis/trans relationships of substituents on the ring. youtube.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com For this compound, the spectra would be characterized by specific absorptions corresponding to the cyclopropyl ring and the chloroalkane functionality.

Cyclopropane Ring Vibrations: The cyclopropane ring exhibits characteristic C-H stretching frequencies typically observed just above 3000 cm⁻¹. ias.ac.in The ring also has a unique "breathing" mode, a symmetric stretching of the C-C bonds, which appears in the Raman spectrum. ias.ac.in

Alkyl C-H Vibrations: The methylene (CH₂) groups of the ethyl chain will show symmetric and asymmetric C-H stretching vibrations in the 2850-2960 cm⁻¹ region. nih.gov

C-Cl Stretch: The carbon-chlorine bond gives rise to a strong absorption in the IR spectrum, typically in the fingerprint region between 600 and 800 cm⁻¹. This peak is a key indicator of the presence of a chloroalkane.

In the context of reaction monitoring, changes in the intensity or position of these characteristic peaks can provide mechanistic insights. For example, during a reaction involving the cleavage of the C-Cl bond, the disappearance of the C-Cl stretching frequency would be a clear indicator of the reaction's progress.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Cyclopropyl C-H | Stretching | ~3010 - 3080 | IR, Raman |

| Alkyl C-H (CH₂) | Stretching | ~2850 - 2960 | IR, Raman |

| Cyclopropyl Ring | Breathing | ~1180 - 1220 | Raman (strong) |

| C-Cl | Stretching | ~600 - 800 | IR (strong) |

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Analysis in Reaction Monitoring

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. wikipedia.org

For this compound (C₅H₉Cl), the calculated monoisotopic mass is approximately 104.039 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high precision.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum will show two peaks for the molecular ion: one at m/z 104 (for C₅H₉³⁵Cl) and another at m/z 106 (for C₅H₉³⁷Cl), with a characteristic intensity ratio of approximately 3:1. This isotopic signature is definitive proof of the presence of one chlorine atom in the molecule. youtube.com

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways common for alkyl halides and cyclic alkanes: whitman.edu

Alpha-Cleavage: Cleavage of the bond between the cyclopropyl ring and the ethyl chain, which could lead to the formation of a cyclopropylmethyl cation or a chloroethyl radical, and vice versa.

Loss of HCl: A common fragmentation pathway for chloroalkanes is the elimination of a molecule of hydrogen chloride (HCl), which would result in a peak at M-36.

Ring Opening/Cleavage: The cyclopropane ring can undergo fragmentation, typically losing ethylene (C₂H₄, 28 Da). whitman.edu

| Ion/Fragment | Proposed Structure | m/z (for ³⁵Cl) | Significance |

|---|---|---|---|

| [M]⁺ | [C₅H₉Cl]⁺ | 104 | Molecular Ion |

| [M+2]⁺ | [C₅H₉³⁷Cl]⁺ | 106 | Chlorine Isotope Peak |

| [M-Cl]⁺ | [C₅H₉]⁺ | 69 | Loss of Chlorine Radical |

| [M-HCl]⁺ | [C₅H₈]⁺ | 68 | Loss of Hydrogen Chloride |

| [C₄H₇]⁺ | [C₃H₅-CH₂]⁺ | 55 | Fragmentation of side chain |

| [C₃H₅]⁺ | [Cyclopropyl]⁺ | 41 | Loss of Chloroethyl Radical |

X-ray Crystallography (if applicable) for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. cam.ac.uk It provides definitive data on bond lengths, bond angles, and conformational details of a molecule as it exists in the crystal lattice.

To perform this analysis, this compound would first need to be obtained as a single crystal of suitable quality, which can be challenging for low-melting liquids. If a crystal were successfully grown and analyzed, the technique would yield an unambiguous solid-state structure. This data could reveal, for example, the preferred rotational conformation (torsion angle) about the bond connecting the cyclopropane ring and the ethyl side chain.

As of now, a search of publicly available crystallographic databases does not indicate that the crystal structure of this compound has been determined and reported. The analysis of related, more complex cyclophosphamide derivatives containing bis(2-chloroethyl) groups has been performed, demonstrating the utility of X-ray crystallography for defining the conformation of such structures in the solid state. researchgate.net

Derivatives and Analogues of 2 Chloroethyl Cyclopropane

Synthesis of Structurally Modified (2-Chloroethyl)cyclopropane Analogues

The synthesis of analogues of this compound can be broadly categorized into two main strategies: modification of a pre-existing cyclopropane (B1198618) structure or the construction of the substituted cyclopropane ring itself.

Methods Focusing on Ring Construction:

Cyclopropanation of Alkenes: This is a cornerstone of cyclopropane synthesis. For analogues with substituents on the ring, substituted alkenes are used as precursors. The Simmons-Smith reaction, utilizing a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting alkenes to cyclopropanes. Catalytic methods involving transition metals like rhodium, copper, and palladium with diazo compounds (e.g., ethyl diazoacetate) offer high levels of control, including stereoselectivity for the synthesis of chiral analogues.

Michael-Initiated Ring Closure (MIRC): This powerful method involves the reaction of a nucleophile (Michael donor) with an activated alkene (Michael acceptor) followed by an intramolecular nucleophilic substitution to close the ring. For instance, the reaction between 2-arylacetonitriles and α-bromoacrylonitriles in the presence of a base can yield highly functionalized dinitrile-substituted cyclopropanes. nih.gov This approach is versatile for creating analogues with various electron-withdrawing groups on the ring. nih.gov

Intramolecular Nucleophilic Displacement: 1,3-dihalides or related compounds with a leaving group at the 1- and 3-positions can undergo intramolecular cyclization in the presence of a reducing agent (like zinc) or a strong base to form a cyclopropane ring. This is a modification of the Wurtz reaction.

Methods Focusing on Modifying Existing Cyclopropanes:

Cross-Coupling Reactions: For analogues bearing aryl or vinyl substituents on the cyclopropane ring, modern cross-coupling reactions are highly effective. For example, a cyclopropyl (B3062369) boronic acid or trifluoroborate salt can be coupled with an aryl halide using a palladium catalyst in a Suzuki-Miyaura coupling reaction to yield an aryl-substituted cyclopropane. documentsdelivered.com

Side Chain Introduction: A cyclopropane-containing precursor, such as cyclopropanemethanol or cyclopropane carboxylic acid, can be chemically elaborated to introduce the desired side chain. For example, cyclopropanemethanol can be converted to a tosylate and then displaced with a cyanide nucleophile, followed by reduction and further steps to build the chloroethyl side chain. The primary chlorine atom in this compound itself makes it an excellent substrate for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups to create analogues. researchgate.net

Structure-Reactivity Relationship Studies of Derivatives

The reactivity of this compound and its derivatives is dominated by the phenomenon of anchimeric assistance , or neighboring group participation (NGP), from the cyclopropane ring. dalalinstitute.comspcmc.ac.in In reactions involving the departure of the chloride leaving group, such as in solvolysis, the C-C bonds of the cyclopropane ring can act as an internal nucleophile. dalalinstitute.comspcmc.ac.in

This participation facilitates the ionization of the C-Cl bond, leading to a significant rate enhancement compared to analogous compounds that lack the neighboring cyclopropyl group (e.g., 1-chloro-n-butane). The process does not form a simple primary carbocation at the end of the ethyl chain. Instead, a delocalized, non-classical carbocation intermediate is formed, where the positive charge is shared between the side-chain carbons and the carbons of the cyclopropane ring. researchgate.netwhiterose.ac.uk

This cationic intermediate is highly fluxional and can be attacked by a nucleophile (or solvent) at several positions. This leads to the formation of a mixture of products, including not only the expected 2-cyclopropylethyl substituted product but also rearranged products such as cyclobutyl and homoallyl (but-3-en-1-yl) derivatives. whiterose.ac.uk The study of the reaction rates and product distributions for various analogues provides a deep understanding of how electronic and steric factors influence this participation.

Cyclopropane Ring Substituent Effects on Reactivity

Substituents on the cyclopropane ring can dramatically alter the reactivity of this compound analogues by influencing the stability of the cationic intermediate formed during anchimeric assistance. The effect of a substituent depends on its electronic nature (electron-donating or electron-withdrawing) and its position on the ring relative to the side chain.

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R) or alkoxy (-OR) groups stabilize the developing positive charge in the transition state and the subsequent carbocation intermediate. This stabilization lowers the activation energy for the reaction, leading to a significant increase in the rate of solvolysis. For example, a methyl group on the carbon bearing the side chain (C1) will have a pronounced rate-enhancing effect.

Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or nitro (-NO2) groups destabilize the adjacent positive charge through an inductive effect. This raises the activation energy and slows down the rate of solvolysis.

The effect of aryl groups as substituents has been studied extensively. The aryl group can interact with the reaction center, and its effect can be modulated by placing further substituents on the aromatic ring. Interestingly, studies on related electrophilic cyclopropane systems have shown that both electron-donating and electron-withdrawing substituents on a C2-aryl group can enhance reactivity, leading to a parabolic Hammett plot. ua.edu This complex behavior arises from a balance of stabilizing the transition state and influencing the bond-breaking and bond-making processes. ua.edu

The following table illustrates the expected qualitative effect of substituents on the relative rate of solvolysis for a generic 1-substituted-(2-chloroethyl)cyclopropane system.

| Substituent at C1 | Electronic Effect | Expected Impact on Solvolysis Rate |

| -H | Neutral (Reference) | 1 |

| -CH₃ | Electron-Donating | > 1 (Rate Acceleration) |

| -OCH₃ | Electron-Donating | >> 1 (Strong Rate Acceleration) |

| -Ph | Electron-Donating/Resonance | > 1 (Rate Acceleration) |

| -CN | Electron-Withdrawing | < 1 (Rate Retardation) |

| -NO₂ | Electron-Withdrawing | << 1 (Strong Rate Retardation) |

This is an illustrative table based on established principles of physical organic chemistry. Actual rate factors would require experimental measurement for this specific system.

Side Chain Modification Effects on Reactivity and Rearrangements

Modifications to the side chain, particularly the nature of the leaving group and the length of the alkyl chain, have a profound impact on the reactivity and the distribution of rearranged products.

Effect of the Leaving Group: The rate of solvolysis is highly dependent on the ability of the leaving group to depart. A better leaving group (a weaker base) will facilitate a faster reaction. For instance, changing the leaving group from chloride to bromide, and then to a tosylate (-OTs), will dramatically increase the reaction rate. This is because tosylate is a much weaker base and therefore a far superior leaving group than the halide ions.

The following interactive table shows the expected trend in reactivity.

| Compound | Leaving Group | Leaving Group Ability | Expected Relative Rate of Solvolysis |

| This compound | Cl⁻ | Good | 1 |

| (2-Bromoethyl)cyclopropane | Br⁻ | Better | > 10 |

| (2-Tosyloxyethyl)cyclopropane | TsO⁻ | Excellent | > 1000 |

These are representative relative rates intended to illustrate the trend. The exact values depend on the specific reaction conditions.

Rearrangements Driven by Side Chain Reactivity: As previously mentioned, the anchimeric assistance from the cyclopropane ring leads to a mixture of products. The classic study of the closely related cyclopropylmethyl system provides a clear example of the typical product distribution. The solvolysis of cyclopropylmethyl chloride in aqueous ethanol (B145695) yields a mixture of cyclopropylmethanol, cyclobutanol (B46151), and but-3-en-1-ol (homoallyl alcohol). researchgate.netwhiterose.ac.uk This demonstrates that the intermediate carbocation is attacked by the solvent at different positions, leading to both unrearranged and rearranged products.

A similar product distribution is expected for the solvolysis of this compound and its analogues. The exact ratio of these products can be influenced by the reaction conditions (e.g., solvent, temperature) and the specific structure of the analogue. For example, substituents on the ring may sterically or electronically favor the formation of one rearranged product over another. Altering the length of the side chain would change the geometric feasibility of neighboring group participation and could favor or disfavor certain rearrangement pathways.

The table below shows the experimental product distribution for the reaction of cyclopropylmethamine with NaNO₂/HClO₄, a reaction that proceeds through the same key carbocation intermediate as the solvolysis reaction.

| Product | Structure | Percentage of Product Mixture |

| Cyclopropylmethyl alcohol | 48% | |

| Cyclobutanol | 47% | |

| But-3-en-1-ol | 5% |

Data from reference whiterose.ac.uk. This distribution highlights the extensive rearrangement that occurs due to the participation of the cyclopropane ring.

Applications of 2 Chloroethyl Cyclopropane in Organic Synthesis

(2-Chloroethyl)cyclopropane as a Building Block for Complex Molecules

The dual reactivity of this compound, stemming from its chloroethyl side chain and its cyclopropane (B1198618) ring, establishes it as a key starting material for the synthesis of intricate molecules. The primary chlorine atom serves as a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Simultaneously, the inherent strain of the cyclopropane ring can be harnessed for various ring-opening and rearrangement reactions, further expanding its synthetic potential.

The cyclopropane moiety itself is a prevalent structural motif in numerous natural products and pharmaceutically active compounds. Its rigid, three-dimensional structure can impart desirable conformational constraints on a molecule, which can lead to enhanced biological activity and selectivity. Consequently, this compound provides a valuable entry point for the introduction of this important carbocycle into larger, more complex molecular frameworks.

One notable application of this compound is in the synthesis of prothioconazole, a broad-spectrum fungicide. In one of the synthetic routes, a derivative of this compound, 1-chloro-1-acetylcyclopropane, serves as a key intermediate. google.com This highlights the industrial relevance of this class of compounds in the production of agrochemicals.

Furthermore, the cyclopropylmethyl unit, accessible from this compound, is a key structural element in a variety of medicinal agents. For instance, cyclopropylamine, which can be synthesized from cyclopropane-containing precursors, is a crucial component in certain antidepressants and antiviral drugs. longdom.org

Use in Cascade Reactions and Multicomponent Transformations

Currently, there is limited specific information available in the scientific literature detailing the direct application of this compound in cascade or multicomponent reactions. While the inherent reactivity of both the chloroethyl group and the cyclopropane ring suggests potential for such transformations, dedicated studies focusing on this compound in these specific reaction classes are not extensively documented.

Precursor to Cyclobutane (B1203170), Cyclopentane, and Other Ring Systems via Rearrangement

The high ring strain of the cyclopropane ring in this compound and its derivatives makes them susceptible to rearrangement reactions, providing pathways to larger ring systems such as cyclobutanes and cyclopentanes. These transformations are often driven by the formation of a transient carbocation intermediate, which can then undergo skeletal reorganization.

One of the well-established rearrangements of cyclopropane-containing compounds is the vinylcyclopropane (B126155) rearrangement, which leads to the formation of cyclopentenes. Although direct examples with this compound are not prevalent, this type of ring expansion is a powerful tool in organic synthesis.

Ring-opening reactions of cyclopropane derivatives, initiated by electrophilic attack or under radical conditions, can also lead to the formation of acyclic or larger cyclic structures. beilstein-journals.orgrsc.orgresearchgate.net For example, the reaction of substituted cyclopropanes with electrophiles can lead to ring-opened products that can subsequently be cyclized to form five-membered rings. While not a direct rearrangement of the carbon skeleton in a single step, these sequential reactions provide a pathway to other ring systems.

Formation of Key Intermediates for Further Synthesis

The primary chlorine atom in this compound is a versatile functional handle that allows for its conversion into a variety of key synthetic intermediates through nucleophilic substitution reactions. This reactivity is fundamental to its utility as a building block, enabling the introduction of diverse functionalities that can be further elaborated into more complex structures.

Common nucleophiles such as amines, alkoxides, and cyanide can readily displace the chloride to form the corresponding cyclopropylethylamines, ethers, and nitriles. These products are themselves valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, 2-cyclopropylethanol (B145733) can be prepared and subsequently used to synthesize other derivatives like (2-bromo-ethyl)-cyclopropane. chemicalbook.comfishersci.ca Cyclopropylacetonitrile is another important intermediate that can be accessed from this compound and is used in the synthesis of various pharmaceutical compounds. google.com

The formation of Grignard reagents from alkyl halides is a cornerstone of organic synthesis, and this compound can, in principle, be converted to its corresponding Grignard reagent, 2-(cyclopropyl)ethylmagnesium chloride. fiveable.meadichemistry.comschnyderchemsafety.comthermofisher.commasterorganicchemistry.com This organometallic intermediate would be a powerful nucleophile for the formation of new carbon-carbon bonds, allowing for the introduction of the cyclopropylethyl moiety into a wide range of organic molecules.

Below is a table summarizing some of the key intermediates that can be synthesized from this compound and their potential applications.

| Starting Material | Reagent | Product (Key Intermediate) | Potential Applications |

| This compound | Ammonia/Amines | Cyclopropylethylamine | Pharmaceutical synthesis longdom.org |

| This compound | Sodium Alkoxide | Cyclopropylethyl Ether | General organic synthesis |

| This compound | Sodium Cyanide | 3-Cyclopropylpropanenitrile | Intermediate for carboxylic acids, amines |

| This compound | Magnesium | 2-(Cyclopropyl)ethylmagnesium chloride | Carbon-carbon bond formation fiveable.meadichemistry.com |

| This compound | Water/Hydroxide (B78521) | 2-Cyclopropylethanol | Precursor for other derivatives chemicalbook.comfishersci.ca |

Future Research Directions for 2 Chloroethyl Cyclopropane

Development of Novel Synthetic Routes

The efficient and selective synthesis of (2-Chloroethyl)cyclopropane is a primary area for future research. While classical cyclopropanation methods can be envisioned for its preparation, the development of novel, more efficient, and stereoselective routes is crucial for its broader application.

Future investigations could focus on:

Catalytic Cyclopropanation of Haloalkenes: Research into the transition-metal-catalyzed cyclopropanation of 4-chloro-1-butene (B1662094) using various carbene precursors could provide a direct and atom-economical route to this compound. The development of catalysts that can tolerate the chloro-functional group and provide high yields and selectivities would be a significant advancement.

Modification of Cyclopropane (B1198618) Precursors: Another promising avenue is the development of synthetic pathways that involve the post-functionalization of readily available cyclopropane-containing molecules. For instance, the conversion of cyclopropanemethanol or cyclopropaneethanol to the corresponding chloro-derivative through novel chlorination methodologies could be explored.

Photoredox Catalysis: Recent advances in visible-light-mediated photoredox catalysis offer a mild and efficient approach for the formation of cyclopropane rings. researchgate.net The development of a photoredox-catalyzed method for the synthesis of this compound could provide a more sustainable alternative to traditional methods that often require harsh reagents.

| Synthetic Strategy | Potential Precursors | Key Research Focus |

| Catalytic Cyclopropanation | 4-chloro-1-butene, Diazo compounds | Development of chemoselective catalysts |

| Precursor Modification | Cyclopropanemethanol, Cyclopropaneethanol | Novel and mild chlorination reagents |

| Photoredox Catalysis | Alkenes and carbene precursors | Visible-light-induced cyclopropanation |

Exploration of Undiscovered Reactivity Patterns

The interplay between the strained cyclopropane ring and the electrophilic chloroethyl side chain in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover and harness these unique reactivity patterns.

Key areas for exploration include:

Intramolecular Cyclization Reactions: The presence of a nucleophilic center that can be generated from the cyclopropane ring and an electrophilic carbon in the chloroethyl group could enable novel intramolecular cyclization reactions to form larger ring systems. For example, under the influence of a Lewis acid or a transition metal catalyst, ring-opening of the cyclopropane could be followed by an intramolecular alkylation to afford substituted cyclopentane or cyclohexane derivatives.

Radical-Mediated Transformations: The chloroethyl group can serve as a precursor for a radical species. Research into the radical-mediated ring-opening or rearrangement reactions of this compound could lead to the synthesis of complex acyclic or cyclic molecules. beilstein-journals.org

Participation in [3+2] Cycloadditions: Donor-acceptor cyclopropanes are known to participate in formal [3+2] cycloaddition reactions. rsc.org Investigations into whether the chloroethyl group can be modified to act as an acceptor, thereby enabling this compound derivatives to participate in such cycloadditions, could open up new avenues for the synthesis of five-membered rings.

Advanced Computational Modeling for Precise Mechanistic Understanding

To complement experimental studies, advanced computational modeling will be instrumental in gaining a precise mechanistic understanding of the synthesis and reactivity of this compound.

Future computational research should focus on:

Reaction Pathway Analysis: Density Functional Theory (DFT) calculations can be employed to elucidate the detailed mechanisms of potential synthetic routes and reactivity patterns. rsc.orgrsc.org This would include the calculation of transition state energies, activation barriers, and reaction intermediates to predict the feasibility and selectivity of various transformations.

Stereoselectivity Prediction: For the development of asymmetric syntheses of this compound or its derivatives, computational modeling can be used to predict the stereochemical outcome of reactions involving chiral catalysts. This can accelerate the discovery of highly stereoselective synthetic methods.

Understanding Electronic Effects: Computational studies can provide insights into how the chloroethyl substituent influences the electronic structure and bond strengths of the cyclopropane ring. This understanding is crucial for predicting and controlling its reactivity.

| Computational Method | Research Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of reactions | Elucidation of reaction pathways and transition states |

| Molecular Mechanics (MM) | Conformational analysis | Prediction of stable conformers |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-catalyzed reactions | Understanding biocatalytic transformations |

Sustainable and Green Chemistry Approaches to Synthesis and Transformation

In line with the growing importance of sustainable chemistry, future research on this compound should prioritize the development of environmentally benign synthetic and transformation methods.

Key directions for green chemistry research include:

Biocatalytic Synthesis: The use of enzymes or whole-cell biocatalysts for the synthesis of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov Research into identifying or engineering enzymes capable of catalyzing the required cyclopropanation or functional group interconversion would be a significant contribution.

Use of Greener Solvents and Reagents: Future synthetic protocols should aim to replace hazardous solvents and reagents with more sustainable alternatives. This includes the exploration of reactions in water, ionic liquids, or solvent-free conditions.

Development of Catalytic Transformations: The development of catalytic methods for the transformation of this compound, as opposed to stoichiometric reactions, would improve atom economy and reduce waste generation.

Q & A

Q. What are the recommended synthetic routes for (2-Chloroethyl)cyclopropane, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclopropanation of allylic chlorides or alkylation of cyclopropane derivatives. For example, chloroethyl groups can be introduced via nucleophilic substitution reactions using cyclopropane precursors under inert atmospheres. Critical parameters include temperature control (e.g., maintaining -20°C to 0°C to minimize side reactions) and catalyst selection (e.g., phase-transfer catalysts for biphasic systems). Solvent polarity (e.g., dichloromethane or THF) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of cyclopropane to chloroethylating agent) must be optimized to improve yield . Characterization of intermediates using thin-layer chromatography (TLC) or gas chromatography (GC) ensures reaction progress monitoring.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with cyclopropane protons appearing as distinct multiplet signals (δ 0.5–2.0 ppm) and chloroethyl groups showing characteristic splitting patterns. Infrared (IR) spectroscopy identifies C-Cl stretches (550–750 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns (e.g., [M]⁺ at m/z 104.5 for C₅H₉Cl). Complementary techniques like gas chromatography-mass spectrometry (GC-MS) validate purity, while X-ray crystallography resolves stereochemical ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to flammability and toxicity, handle under fume hoods with explosion-proof equipment. Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Store in sealed, light-resistant containers at ≤4°C, away from oxidizing agents. Spills require immediate neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste. Acute exposure protocols include rinsing skin with water (15+ minutes) and seeking medical attention for inhalation .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanisms of this compound in synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for cyclopropane ring-opening or substitution reactions. Molecular dynamics simulations predict solvent effects on reaction kinetics. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods analyze steric interactions in chiral environments. Validation involves comparing computed NMR chemical shifts or vibrational spectra with experimental data .

Q. What systematic approaches are used to assess the toxicological profile of this compound?

- Methodological Answer : Follow ATSDR frameworks for hazard identification:

- In vitro assays : Ames test for mutagenicity; cell viability assays (e.g., MTT) in hepatic (HepG2) or pulmonary (A549) cell lines.

- In vivo studies : Acute oral toxicity (LD50 determination in rodents) and subchronic exposure (28–90 days) to evaluate organ-specific effects.

- Ecotoxicology : Aquatic toxicity tests (e.g., Daphnia magna LC50) and biodegradation studies under OECD guidelines.

Literature reviews prioritize peer-reviewed studies with rigorous inclusion criteria (e.g., route of exposure, endpoints like hepatic/renal toxicity) to minimize bias .

Q. How can researchers resolve contradictions in reported data on this compound’s reactivity or biological activity?

- Methodological Answer : Apply meta-analysis to aggregate data from disparate studies, adjusting for variables like solvent polarity or species-specific metabolism. Triangulate findings using complementary methods (e.g., kinetic studies paired with computational modeling). Investigate batch-to-batch purity variations via high-performance liquid chromatography (HPLC). For biological discrepancies, replicate assays under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) and validate with orthogonal techniques (e.g., ELISA alongside flow cytometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.